Mersalyl acid
Description
Structure
2D Structure
Properties
IUPAC Name |
[3-[[2-(carboxymethoxy)benzoyl]amino]-2-methoxypropyl]mercury;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16NO5.Hg.H2O/c1-9(18-2)7-14-13(17)10-5-3-4-6-11(10)19-8-12(15)16;;/h3-6,9H,1,7-8H2,2H3,(H,14,17)(H,15,16);;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUOGPZRDRUOAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1OCC(=O)O)C[Hg].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18HgNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101334269 | |
| Record name | {3-[2-(Carboxymethoxy)benzamido]-2-methoxypropyl}(hydroxy)mercury | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101334269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; Slightly hygroscopic; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
| Record name | Mersalyl acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15431 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
partially miscible in water | |
| Record name | Mersalyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09338 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
486-67-9, 879642-25-8, 492-18-2 | |
| Record name | Mersalyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09338 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | {3-[2-(Carboxymethoxy)benzamido]-2-methoxypropyl}(hydroxy)mercury | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101334269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mersalyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Mersalyl acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular and Cellular Mechanisms of Action of Mersalyl Acid
Interaction with Thiol and Sulfhydryl Groups of Proteins
The primary mechanism of action for Mersalyl (B1676301) acid, like other mercury-containing compounds, revolves around its strong affinity for thiol or sulfhydryl (-SH) groups present in proteins. drugbank.comnih.gov This interaction is fundamental to its biological activity.
High-Affinity Binding and Formation of Mercaptide Bonds
Mersalyl acid's mercury component exhibits a high affinity for the sulfur atom within the thiol groups of amino acids, particularly cysteine residues in proteins. drugbank.comnih.govnih.gov This interaction leads to the formation of a stable covalent bond known as a mercaptide. nih.gov The divalent mercuric ion (Hg²⁺) in this compound can form these strong bonds, effectively altering the structure and function of the protein to which it attaches. drugbank.comnih.gov This binding is a key feature of its chemical reactivity within a biological system. The formation of these mercaptide bonds is a specific and high-affinity interaction that underlies the compound's potent effects. drugbank.comnih.gov
Impact on Enzyme Activity and Inhibition
The interaction of this compound with protein thiols directly translates to a significant impact on the activity of numerous enzymes, many of which rely on free sulfhydryl groups for their catalytic function.
General Enzyme Inhibition Mechanisms by Mercurials
Mercurial compounds like this compound are classified as enzyme inhibitors. nih.gov Their inhibitory action stems from their ability to bind to the sulfhydryl groups of cysteine residues that are often located within the active sites of enzymes or are critical for maintaining the enzyme's three-dimensional structure. worthington-biochem.comsigmaaldrich.com This binding can block the substrate from accessing the active site (competitive inhibition) or alter the enzyme's conformation, rendering it catalytically inactive (non-competitive inhibition). worthington-biochem.com The formation of the mercaptide bond with the enzyme is often a potent and, in some cases, irreversible method of inhibition. nih.gov
Inhibition of Microsomal and Mitochondrial Enzymes
Research has demonstrated that this compound is a known inhibitor of both microsomal and mitochondrial enzymes. drugbank.comnih.gov Microsomes, fragments of the endoplasmic reticulum, and mitochondria are sites of numerous critical metabolic pathways. The inhibition of enzymes in these compartments can lead to widespread cellular disruption, including impaired drug metabolism and energy production. nih.govnih.gov For instance, Mersalyl has been shown to inhibit microsomal drug oxidation, affecting the electron transport chain within these cellular components. nih.gov Furthermore, it has been observed to affect mitochondrial functions, such as ion flux and oxidative phosphorylation. nih.govmdpi.com
Specific Enzyme and Enzyme System Targets
This compound has been shown to inhibit a variety of specific enzymes and enzyme systems. One notable target is adenylate cyclase , an enzyme involved in cellular signaling. Studies have revealed that Mersalyl can inhibit this enzyme at low concentrations, affecting both the maximal velocity of the reaction and the enzyme's affinity for its substrate. nih.gov Another significant target is the (Na⁺-K⁺)-activated ATPase , a crucial enzyme for maintaining cellular ion gradients, which is inhibited by Mersalyl. nih.gov Interestingly, it was found to have no effect on Mg²⁺-ATPase. nih.gov
Mersalyl is also a potent inhibitor of the mitochondrial phosphate (B84403) transporter . mdpi.com Additionally, it has been implicated in the inhibition of enzymes involved in neurotransmitter release and calcium transport in both mitochondria and synaptosomes. nih.gov The compound's inhibitory effects extend to aquaporins, halting water flow across cell membranes, and the protein LCK, leading to decreased T-cell signaling. drugbank.comnih.gov It also affects the nervous system by inhibiting protein kinase C and alkaline phosphatase. drugbank.comnih.gov
Modulation of Protein Function and Cellular Transport Pathways
Beyond direct enzyme inhibition, this compound also modulates the function of proteins involved in cellular transport.
This compound is a well-documented inhibitor of aquaporins (AQPs), a family of channel proteins that facilitate the transport of water across cell membranes. nih.govnih.gov The mechanism of inhibition involves the binding of the mercuric ion to a cysteine residue located near the pore of the aquaporin channel. nih.gov This binding induces a conformational change that physically obstructs the channel, thereby blocking the passage of water molecules. nih.gov While effective, this inhibition is not specific to particular aquaporin isoforms and is considered too toxic for in vivo applications. nih.gov
| Protein | Inhibitor | Mechanism | Effect |
| Aquaporin (AQP) | This compound (Mercurial compound) | Binds to a cysteine residue near the channel pore. nih.gov | Blocks water transport across the cell membrane. drugbank.comnih.gov |
| AQP3 | Auphen (Gold(III) complex) | Binds to the thiol group of Cys40. plos.org | 90% inhibition of glycerol (B35011) transport. plos.org |
This compound also inhibits the function of Lymphocyte-specific protein tyrosine kinase (LCK), a member of the Src family of tyrosine kinases crucial for T-cell signaling and immune system function. drugbank.comnih.gov LCK plays a vital role in the initiation of T-cell receptor (TCR) signaling cascades. nih.gov The inhibitory action of this compound on LCK is thought to occur through the binding of mercury to sulfhydryl groups on the protein, leading to a decrease in its kinase activity. drugbank.com This reduction in LCK function results in diminished T-cell signaling, which can subsequently lead to a depressed immune response. drugbank.com
Effects on Microtubule Assembly via Tubulin Binding
Organic mercury compounds, including this compound, can interfere with the dynamics of the cellular cytoskeleton. drugbank.com A key mechanism is the binding to tubulin, the protein subunit that polymerizes to form microtubules. drugbank.com Microtubules are essential for numerous cellular processes, including cell division, maintenance of cell shape, and intracellular transport. nih.govmdpi.com The assembly of microtubules is a dynamic process involving the addition of αβ-tubulin heterodimers. nih.gov
This compound's interaction with tubulin is believed to disrupt this assembly process. By binding to tubulin, organic mercury can induce mitotic inhibition and prevent the formation of functional microtubules. drugbank.com This interference with microtubule dynamics is a significant aspect of its cellular toxicity. drugbank.com
Alterations in Heme Metabolism
This compound can significantly alter heme metabolism. nih.govdrugbank.com This effect is largely a consequence of its interaction with sulfhydryl groups on enzymes critical to the heme synthesis pathway. drugbank.com Heme, an iron-containing porphyrin, is a vital prosthetic group for numerous proteins, including hemoglobin and cytochromes. mdpi.comlecturio.com The synthesis of heme is a complex, eight-step enzymatic process that occurs in both the mitochondria and cytoplasm. lecturio.com
By binding to mitochondrial and microsomal enzymes, many of which are involved in this pathway, Mersalyl can disrupt the production of heme. drugbank.com Alterations in the intracellular thiol status caused by the mercuric ion can lead to changes in heme metabolism, contributing to cellular dysfunction. nih.govdrugbank.com
Influence on Mitochondrial Function and Metabolite Transport
This compound profoundly impacts mitochondrial function through multiple mechanisms, primarily by targeting mitochondrial proteins and transport systems. nih.govdrugbank.com
This compound is a known inducer of mitochondrial dysfunction. drugbank.com This is primarily due to the high-affinity binding of its mercury component to thiol groups of mitochondrial enzymes and other proteins. nih.govdrugbank.com This binding can lead to oxidative stress, lipid peroxidation, and ultimately, cell injury and death. drugbank.com Research on rat liver mitochondria has shown that Mersalyl can affect mitochondrial respiration. nih.gov Specifically, it was found to level the decrease in state 3, state 4, and uncoupled respiration that occurs after calcium loading in the presence of thallium ions. nih.gov This suggests a complex interaction with the components of the electron transport chain and oxidative phosphorylation. nih.gov Furthermore, Mersalyl's interaction with the mitochondrial permeability transition pore (MPTP), a key player in cell death pathways, underscores its role in promoting mitochondrial dysfunction. nih.gov
The mitochondrial membrane potential is crucial for ATP synthesis and is maintained by the electrochemical gradient across the inner mitochondrial membrane. mdpi.commdpi.com this compound has been shown to dissipate this potential. nih.gov In studies using Ca2+-loaded rat liver mitochondria, Mersalyl further increased the dissipation of the membrane potential. nih.gov This collapse of the membrane potential disrupts the primary driving force for oxidative phosphorylation, leading to decreased ATP production and compromised mitochondrial integrity. mdpi.com
| Experimental Condition | Effect of Mersalyl (MSL) | Observed Outcome | Reference |
| Ca²⁺-loaded rat liver mitochondria | Addition of MSL | Increased dissipation of mitochondrial membrane potential | nih.gov |
| Ca²⁺-loaded mitochondria with Tl⁺ | Addition of MSL | Further increased potential dissipation | nih.gov |
This compound interferes with cellular respiration by inhibiting the transport of key metabolites across the mitochondrial membrane. nih.govnih.gov It is a known inhibitor of the dicarboxylic acid carrier, which is responsible for transporting dicarboxylates like succinate (B1194679) and malonate. nih.govnih.gov Succinate is a crucial substrate for Complex II of the electron transport chain. nih.gov
Studies on DU145 prostate cancer cells demonstrated that Mersalyl inhibits succinate-stimulated respiration. nih.gov This inhibition is dose-dependent and occurs through the blockade of Na+-dependent dicarboxylic acid transporters, which rely on sulfhydryl groups for their function. nih.gov The inhibition of the dicarboxylate carrier by Mersalyl has been characterized as competitive when the inhibitor and substrate are added simultaneously, but becomes predominantly non-competitive if mitochondria are preincubated with Mersalyl. nih.gov This suggests that Mersalyl binds at or near the specific binding site for dicarboxylates. nih.gov
| System | Inhibitor | Target | Effect | Reference |
| DU145 Cells | Mersalyl | Na⁺-dependent dicarboxylic acid transporters | Inhibition of succinate-stimulated respiration | nih.gov |
| Isolated Mitochondria | Mersalyl | Dicarboxylate carrier | Competitive to non-competitive inhibition of malonate/Pi exchange | nih.gov |
The ADP/ATP carrier (AAC), also known as adenine (B156593) nucleotide translocase, is the most abundant protein in the inner mitochondrial membrane and is responsible for the exchange of mitochondrial ATP for cytosolic ADP. nih.govresearchgate.net Research has shown that the AAC can also mediate proton (H+) transport induced by free fatty acids (FFAs), a process known as uncoupling. nih.govnih.gov
Mersalyl has been found to stimulate this FFA-induced, AAC-mediated proton transport. nih.govresearchgate.net In a reconstituted system using purified AAC, the addition of Mersalyl increased the protonophoric action of FFAs. nih.gov This stimulation suggests that Mersalyl modifies the carrier in a way that enhances its ability to transport protons, thereby contributing to the uncoupling of oxidative phosphorylation and dissipation of the mitochondrial membrane potential. nih.gov Furthermore, high concentrations of Mersalyl were found to reduce the ability of ADP to inhibit the mitochondrial permeability transition pore, a process in which the AAC is implicated. nih.gov
Inhibition of Mitochondrial Phosphate-Hydroxide Exchange
This compound is a known inhibitor of the mitochondrial phosphate carrier (PiC), which mediates the exchange of phosphate (Pi) for hydroxide (B78521) ions across the inner mitochondrial membrane. This inhibition has been demonstrated to have significant downstream consequences. For instance, in studies of vascular smooth muscle cells, pharmacological blockade of mitochondrial phosphate transport with mersalyl was shown to abolish pathological changes associated with high phosphate-induced vascular calcification. khanacademy.org
The mechanism of inhibition is thought to involve the high-affinity binding of the divalent mercuric ion component of mersalyl to sulfhydryl groups on the phosphate carrier protein. khanacademy.org This action prevents the uptake of phosphate into the mitochondrial matrix. Research has shown that this inhibition of mitochondrial Pi uptake is a critical molecular mechanism that can prevent mitochondrial superoxide (B77818) generation and subsequent pathogenic calcific changes in vascular tissues. mdpi.comnih.gov Studies using both butyl malonate (BMA) and mersalyl as nonselective pharmacological blockers confirmed that inhibiting mitochondrial Pi transporters effectively prevents osteogenic gene upregulation and calcification. khanacademy.orgmdpi.com
Cellular and Tissue-Specific Responses
Effects on Renal Tubule Function (Mechanistic Studies)
The primary and most well-documented effect of this compound is its action as a diuretic, which stems from its impact on renal tubule function. nih.gov this compound acts on the renal tubules to increase the excretion of sodium and chloride in approximately equal amounts, leading to a subsequent increase in water excretion. nih.gov The core mechanism is believed to be the high-affinity binding of its mercury component to the sulfhydryl groups of various proteins and enzymes within the renal tubule cells. nih.gov
Uptake of mersalyl into the basolateral membrane of renal cells exhibits characteristics of carrier-mediated transport, showing dependence on sodium, temperature, and cooperativity of binding sites. nih.gov This suggests a specific transport mechanism for the compound into the tubular cells, where it can then exert its inhibitory effects on ion transport, ultimately leading to diuresis.
Stimulation of Renin Secretion in Juxtaglomerular Cells
While direct studies specifically detailing the stimulation of renin secretion by this compound are limited, the mechanism can be inferred from its potent diuretic action. The release of renin from juxtaglomerular (JG) cells is regulated by several factors, a key one being the macula densa mechanism, which senses sodium chloride concentration in the distal convoluted tubule. youtube.com
Impact on Neuronal Excitability and Brain Microvascular Formation
The neurological effects of this compound are attributed to its organic mercury content. Mercury is known to inhibit neuronal excitability by acting on the postsynaptic neuronal membrane. nih.gov While the precise mechanism for this compound itself is not extensively detailed, the general effects of organic mercury involve alterations in intracellular thiol status, leading to oxidative stress and mitochondrial dysfunction in neuronal cells. nih.gov
Furthermore, mercury affects the nervous system by inhibiting enzymes such as protein kinase C and alkaline phosphatase. nih.gov The inhibition of these enzymes impairs the formation and function of brain microvasculature and can alter the integrity of the blood-brain barrier. nih.gov
Influence on Lactate (B86563) Transport in Epithelial Cells (e.g., Corneal Endothelium, Retinal Pigment Epithelium)
This compound has been used as a tool in mechanistic studies of lactate transport in specialized epithelial tissues. In the human retinal pigment epithelium (RPE), which supports the metabolic activity of photoreceptors, lactate transport is a crucial function. Studies on isolated human fetal RPE have shown that this compound, a sulfhydryl-reagent, irreversibly reduces lactate-induced intracellular acidification.
A study on freshly isolated human fetal retinal pigment epithelium demonstrated that 2 mM this compound administered apically caused an irreversible reduction of 78% in the rate of acidification caused by 50 mM L-lactate. This indicates a significant inhibition of the proton-lactate cotransport system in the apical membrane of these cells.
| Tissue | Cell Type | Lactate Concentration | This compound Concentration | Effect on Lactate Transport |
| Human Fetal Retina | Retinal Pigment Epithelium | 50 mM L-lactate | 2 mM | 78% irreversible reduction in acidification rate |
This inhibitory effect is attributed to the binding of mersalyl to sulfhydryl groups on monocarboxylate transporters (MCTs), which are responsible for the facilitated transport of lactate and other monocarboxylic acids across cell membranes. Similar inhibitory effects on lactate transport have been noted in studies of the corneal endothelium, where lactate efflux is a key component of the mechanism that maintains corneal hydration.
Effect on Citrate (B86180) Secretion from Plant Roots
Information regarding the specific effect of this compound on citrate secretion from plant roots is not available in the reviewed scientific literature.
Inhibition of Chemosensory Receptor Function (e.g., Pheromone Reception in Nematodes)
This compound, an organomercurial compound, demonstrates a significant inhibitory effect on the chemosensory functions of certain organisms, notably interfering with pheromone reception in nematodes. This inhibitory action is primarily attributed to its reactivity with sulfhydryl groups, which are crucial components of various proteins involved in signal transduction, including chemosensory receptors.
The most direct evidence of this compound's impact on nematode chemosensation comes from studies on the beet cyst nematode, Heterodera schachtii. Research has shown that treatment of male H. schachtii with this compound effectively inhibits their ability to respond to female sex pheromones. annualreviews.orgcambridge.org This disruption of pheromone reception points to the essential role of specific molecular components in the sensory neurons of these nematodes, which are targeted by the sulfhydryl reagent. annualreviews.org
The mechanism of this inhibition is rooted in the high affinity of the mercury component of this compound for sulfhydryl (-SH) groups present in the amino acid cysteine within proteins. annualreviews.org These sulfhydryl groups are critical for the structural integrity and function of many proteins, including receptors and ion channels. annualreviews.orgcambridge.org By binding to these groups, this compound can induce conformational changes in the receptor proteins, thereby altering their ability to bind to specific ligands, such as pheromones. This binding is believed to be the primary mechanism behind its inhibitory effects.
Further supporting this mechanism, the inhibitory effects of this compound on pheromone reception in H. schachtii can be prevented by the co-administration of dithiothreitol, a protecting agent for sulfhydryl groups. annualreviews.orgcambridge.org Dithiothreitol effectively shields these groups from reacting with this compound, thus preserving the normal function of the chemosensory receptors. This finding strongly indicates that the integrity of sulfhydryl groups within these receptor molecules is indispensable for pheromone reception. annualreviews.orgcambridge.org
While the precise identity of the pheromone receptors in H. schachtii is not fully elucidated, nematode chemoreception is generally mediated by G-protein coupled receptors (GPCRs) and associated ion channels located in sensory neurons. The disruption of sulfhydryl groups in these types of proteins is known to affect their function. For instance, modification of sulfhydryl groups can alter the gating properties of ion channels, which are essential for translating the chemical signal of a pheromone into an electrical signal within the neuron.
The following table summarizes the key findings from a pivotal study on the effect of this compound on nematode pheromone reception:
| Treatment Group | Observed Effect on Pheromone Reception in H. schachtii males | Inferred Role of Sulfhydryl Groups |
| This compound | Inhibition of attraction to female sex pheromone | Targeted by this compound, leading to receptor dysfunction |
| This compound + Dithiothreitol | Normal attraction to female sex pheromone (inhibitory effect blocked) | Protected by dithiothreitol, preserving receptor function |
These findings underscore the critical role of sulfhydryl groups in the chemosensory apparatus of nematodes and highlight a specific molecular mechanism by which this compound can disrupt these essential biological processes. The inhibition of chemorecognition points to the presence of disulfide bridges or accessible sulfhydryl groups in the molecules responsible for detecting chemical cues from the environment. annualreviews.org
Mersalyl Acid As a Biochemical Probe and Research Tool
Utility in Investigating Thiol Chemistry in Biological Systems
The foundational utility of mersalyl (B1676301) acid in research is its role as a thiol-reactive agent. Thiols, particularly the sulfhydryl groups of cysteine residues in proteins, are crucial for a vast range of biological functions, including enzyme catalysis, metal binding, and maintaining redox balance. nih.gov The cysteine thiol group is highly reactive and can be modified by various electrophiles and oxidants, leading to changes in protein function. nih.gov
Mersalyl acid's ability to bind with high affinity to these sulfhydryl groups allows researchers to probe their functional importance. drugbank.comnih.gov By observing the functional consequences of treating a biological system with this compound, scientists can infer the involvement of critical cysteine residues in the process being studied. This makes it a powerful tool for:
Identifying functional thiol groups: If this compound treatment inhibits a particular enzyme or transport protein, it strongly suggests that one or more cysteine residues are essential for that protein's activity.
Studying protein structure and function: Its binding can be used to map the location and accessibility of sulfhydryl groups within a protein structure.
Investigating redox-sensitive pathways: As thiol groups are central to redox regulation, this compound can be used to dissect the role of specific thiol-dependent proteins in cellular responses to oxidative stress. nih.gov
The reactivity of thiols makes them biochemically versatile, but also susceptible to modifications that can alter normal biological processes. nih.gov this compound leverages this reactivity for experimental investigation.
Application in Studies of Mitochondrial Bioenergetics and Transport Systems
This compound has been instrumental in elucidating the mechanics of mitochondrial transport systems, which are vital for cellular energy metabolism. The inner mitochondrial membrane contains numerous carrier proteins that facilitate the movement of ions and metabolites. This compound's inhibitory effects on several of these transporters have helped to characterize their function.
Key research applications include:
Inhibition of the Phosphate (B84403) Carrier (PiC): this compound is a known inhibitor of the mitochondrial phosphate carrier. This has been demonstrated in studies on the thallium (Tl+)-induced mitochondrial permeability transition pore (MPTP), where this compound was shown to prevent the pore from opening. This inhibitory action suggests the involvement of the phosphate carrier in the mechanism of MPTP opening.
Modulation of Cation Flux: Research on isolated rat liver mitochondria shows that this compound stimulates the unidirectional influx and efflux of magnesium (Mg++) and potassium (K+). nih.gov However, it has little effect on the rapid binding of Mg++ or the total mitochondrial content of the ion, indicating its influence is on transport flux rather than simple binding. nih.gov
Investigation of Phosphate Transport: Beyond its effects on cation exchange, this compound directly acts on the binding and transport of inorganic phosphate in mitochondria, making it a tool to study this specific transport process. nih.gov
These targeted effects allow researchers to dissect the complex interplay of ion and metabolite transport that underpins mitochondrial bioenergetics.
| Mitochondrial Target | Effect of this compound | Research Implication | Reference |
| Phosphate Carrier (PiC) | Inhibition | Characterization of the PiC's role in the Mitochondrial Permeability Transition Pore (MPTP). | |
| Mg++ Flux | Stimulation of unidirectional influx and efflux | Understanding the mechanisms of mitochondrial magnesium transport. | nih.gov |
| K+ Flux | Stimulation of flux | Elucidating pathways of potassium transport across the inner mitochondrial membrane. | nih.gov |
| Inorganic Phosphate Transport | Inhibition of binding and transport | Probing the specific mechanisms of phosphate uptake into the mitochondria. | nih.gov |
Role in Characterizing Dicarboxylic Acid Transport Mechanisms
The transport of dicarboxylic acids such as succinate (B1194679), fumarate, and malate (B86768) is a critical process for the metabolic integration of the cytosol and mitochondria, as well as for bacterial metabolism. nih.govwikipedia.org These transport systems are often mediated by carrier proteins that can be sensitive to sulfhydryl reagents.
In Escherichia coli, the dicarboxylic acid transport system is an active process involving at least three genes that code for a periplasmic binding protein and two membrane-integral proteins. nih.govnih.gov The characterization of such transport systems often involves the use of inhibitors to identify key functional components. While not always the primary focus, the known mechanism of this compound as a thiol-binding agent makes it a relevant tool for investigating transporters that rely on cysteine residues for their function. Its application can help determine if sulfhydryl groups are essential for the substrate binding or translocation steps in these dicarboxylic acid transport systems.
Induction of Specific Biological Responses for Research Models
This compound has been identified as a novel inducer of specific gene expression pathways, providing a unique chemical tool to activate these systems for research purposes, independent of their natural triggers.
This compound treatment has been shown to induce the expression of Vascular Endothelial Growth Factor (VEGF) mRNA in cultured cells. nih.gov VEGF is a critical signaling protein involved in angiogenesis (the formation of new blood vessels). mdpi.comresearchgate.net The ability of this compound to chemically induce VEGF expression provides a model system for studying the regulation of this important gene and its downstream effects on cellular physiology. nih.gov This induction is notable because it provides a method to activate the VEGF pathway for experimental study.
In mammalian cells, responses to low oxygen (hypoxia) are primarily mediated by the transcription factor Hypoxia-Inducible Factor 1 (HIF-1). nih.govnih.gov HIF-1 activates a broad range of genes that help cells adapt metabolically and increase oxygen delivery. nih.gov Research has demonstrated that this compound can induce HIF-1 activity and the expression of a subset of its target genes, such as enolase 1. nih.gov
Crucially, the mechanism by which this compound induces HIF-1 is distinct from the pathways used by hypoxia, cobalt chloride (CoCl2), or iron chelators like desferrioxamine (DFO). nih.gov Mersalyl-induced HIF-1 activation requires the insulin-like growth factor-1 receptor and mitogen-activated protein kinase (MAP kinase) activity. nih.gov This makes this compound a specific tool to investigate this particular signaling cascade leading to HIF-1 activation. Interestingly, while inducing VEGF and HIF-1 activity, this compound was found to inhibit the expression of another hypoxia-inducible gene, erythropoietin (EPO). nih.gov
| Inducer | HIF-1 Activity | VEGF mRNA Expression | EPO mRNA Expression | Mechanism Dependency | Reference |
| This compound | Induced | Induced | Inhibited (when co-induced by hypoxia, CoCl2, or DFO) | IGF-1 Receptor, MAP Kinase | nih.gov |
| Hypoxia | Induced | Induced | Induced | Oxygen-dependent prolyl hydroxylation | nih.gov |
| Cobalt Chloride (CoCl2) | Induced | Induced | Induced | Mimics hypoxia | nih.gov |
| Desferrioxamine (DFO) | Induced | Induced | Induced | Iron chelation | nih.gov |
Methodological Considerations in Research Applications
When using this compound as a research tool, several methodological factors must be considered to ensure accurate interpretation of results:
Specificity: As an organomercurial, this compound's primary mode of action is binding to sulfhydryl groups. drugbank.comnih.gov This reactivity is not exclusive to a single protein. Therefore, an observed biological effect could result from the simultaneous inhibition of multiple thiol-containing proteins. Researchers must be cautious about attributing an effect to a single target without further corroborating evidence.
Distinct Mechanism of Action: The induction of HIF-1 by this compound proceeds through a pathway different from that of natural hypoxia. nih.gov Therefore, it should not be considered a direct model for all aspects of the hypoxic response but rather a tool to study a specific, alternative pathway of HIF-1 activation.
Concentration Dependence: The concentration of this compound used is critical. Studies have shown that different concentrations can lead to varying effects. For instance, high concentrations of mersalyl were found to attenuate the inhibitory effect of ADP on the mitochondrial permeability transition pore, an effect not seen at lower concentrations.
Downstream Effects: Inhibition of a primary target, such as the mitochondrial phosphate carrier, can lead to numerous downstream metabolic and signaling consequences. These secondary effects, such as altered ion gradients or ATP synthesis, must be considered when designing experiments and interpreting data. nih.gov
Proper controls and a clear understanding of its biochemical properties are essential for leveraging this compound effectively as a precise and powerful research probe.
Preparation and Stability of this compound Solutions for Experimental Use
The effective use of this compound in a laboratory setting is contingent upon the proper preparation and stabilization of its solutions. While this compound is available as an analytical standard, its solubility and the stability of the resulting solutions are critical considerations for experimental design.
This compound is soluble in ammonium (B1175870) hydroxide (B78521) (NH₄OH), forming a clear to hazy solution. This provides a basis for preparing stock solutions for experimental use. For many biochemical applications, it is often necessary to work with dilute aqueous solutions. However, dilute aqueous solutions of mercury compounds can be prone to instability over time. nih.gov Research on the stability of dilute mercury solutions has shown that the addition of certain reagents can significantly prevent changes in concentration. nih.gov Specifically, the combination of nitric acid (HNO₃) and potassium dichromate (K₂Cr₂O₇) has been demonstrated to stabilize dilute mercury solutions for at least a month. nih.gov While this study did not specifically test this compound, the principles of stabilizing mercury in an aqueous environment are applicable. Therefore, for experiments requiring stable, dilute concentrations of this compound, acidification with nitric acid and the addition of a small amount of potassium dichromate could be a viable stabilization strategy. nih.gov
| Property | Description | Source |
| Solubility | Soluble in ammonium hydroxide (NH₄OH), resulting in a clear to hazy solution. | |
| Stability | Dilute aqueous solutions of mercury compounds can be unstable. Stabilization can be achieved by adding 5% (w/w) nitric acid and 0.01% (w/w) potassium dichromate to the solution. | nih.gov |
Use in Spectroscopic Analyses
The interaction of this compound with thiol-containing molecules can be monitored using spectroscopic techniques, providing a valuable tool for biochemical research. Although specific, detailed spectroscopic data for this compound itself is not extensively published, its function as a thiol-reactive probe allows for indirect spectroscopic investigation. mdpi.comthermofisher.com The reaction between the mercury atom in this compound and a sulfhydryl group on a protein or other molecule leads to the formation of a mercaptide, a stable covalent bond. nih.gov This binding event can perturb the local electronic environment of the chromophore in the target molecule or the this compound molecule itself, leading to a change in the ultraviolet-visible (UV-Vis) absorption spectrum.
This phenomenon can be exploited in difference spectroscopy . In this technique, the UV-Vis spectrum of the target thiol-containing molecule is recorded. Then, this compound is added, and a new spectrum is recorded. The difference between these two spectra reveals changes in absorbance that are a direct result of the binding event. This can provide information on the stoichiometry of binding and the kinetics of the reaction. The formation of the mercury-sulfur bond can lead to a shift in the maximum absorbance wavelength (λmax) or a change in the molar absorptivity (extinction coefficient) of the protein.
| Spectroscopic Technique | Application with this compound | Principle | Potential Observation |
| UV-Visible (UV-Vis) Spectroscopy | Monitoring the binding of this compound to thiol-containing molecules. | The formation of a mercaptide bond upon reaction with a thiol group can alter the electronic environment of the chromophore. | A change in the absorbance spectrum of the target molecule or the this compound-thiol adduct, observable through difference spectroscopy. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Investigating the binding site of this compound on a protein. | The binding of this compound to a protein can cause changes in the local magnetic environment of nearby atomic nuclei. | Chemical shift perturbations in the NMR spectrum of the protein, indicating the location of the binding site. |
Structure Activity Relationships and Derivative Research
Analysis of the Organomercurial Moiety's Contribution to Biochemical Activity
The defining feature of Mersalyl (B1676301) acid, and the primary driver of its biochemical effects, is the presence of a mercury atom covalently bound to a carbon chain. This organomercurial moiety is the key to its potent interaction with biological systems.
The principal mechanism of action of the organomercurial component is its high-affinity binding to sulfhydryl (or thiol) groups of proteins. drugbank.comresearchgate.net This interaction with cysteine residues in various enzymes and transport proteins leads to a cascade of cellular effects. By binding to these critical sulfhydryl groups, the divalent mercuric ion can induce conformational changes in proteins, thereby altering their function. drugbank.com This can lead to the inhibition of enzymes and the disruption of transport processes across cell membranes. researchgate.net
The general structure of most mercurial diuretics, including Mersalyl, features a carbon chain of at least three atoms with a mercury atom at one end. nih.gov The nature of the substituent on the alpha-carbon of this chain has been found to influence the compound's toxicity and its rate of absorption. nih.gov Studies on a variety of organomercurial compounds have established a clear structure-activity relationship, demonstrating that the presence of the mercury atom is essential for their biological activity. nih.gov
The reactivity of the mercury atom in organomercurials like Mersalyl allows it to interfere with a wide range of physiological processes. For instance, it is known to inhibit aquaporins, which are crucial for water transport across cell membranes, and can also impact mitochondrial function and promote oxidative stress. researchgate.net
Role of the Phenoxyacetic Acid Moiety in Designing Analogs
While the organomercurial moiety is responsible for the direct biochemical insult, the phenoxyacetic acid portion of the Mersalyl acid molecule plays a crucial role in its pharmacokinetics and cellular uptake. This part of the structure is more hydrophilic and significantly influences the compound's distribution and excretion. nih.gov
Research has shown that the uptake of Mersalyl into cells, such as in the liver, is a carrier-mediated process. nih.gov This transport is dependent on sodium and is saturable, indicating the involvement of specific transporter proteins. nih.gov The phenoxyacetic acid moiety, with its carboxylic anion, is critical for this interaction with the carrier protein. nih.gov Studies have demonstrated that the uptake of Mersalyl can be inhibited by other carboxylic anions like α-naphthylacetic acid, further highlighting the importance of this functional group for transport. nih.gov
The steric bulk of the entire molecule, influenced by the phenoxyacetic acid side chain, also plays a role in its interaction with target proteins. For example, while this compound can bind to the same cysteine residue as the smaller organomercurial p-chloromercuribenzoate (PCMB), its larger size may prevent it from inducing the same functional changes in the protein.
The design of analogs has explored modifications to this part of the molecule. For instance, research into phenoxyacetic acid derivatives as agonists for the free fatty acid receptor 1 (FFA1) has shown that modifications to this structural motif can significantly alter biological activity. nih.gov While not directly related to diuretic design, this research underscores the potential for tuning the pharmacological properties of compounds by altering the phenoxyacetic acid component. nih.gov
Comparative Studies with Other Sulfhydryl Reagents (e.g., N-ethylmaleimide, p-chloromercuribenzoate)
To better understand the specific biochemical effects of this compound, it has been compared with other reagents known to react with sulfhydryl groups. These comparative studies have provided valuable insights into the nuances of its mechanism of action.
N-ethylmaleimide (NEM): Both Mersalyl and NEM are known to interact with sulfhydryl groups, but their effects on biological systems can differ. For example, studies on mitochondrial potassium flux have shown that both compounds can influence this process, highlighting their shared ability to modify mitochondrial proteins. nih.gov Research has also identified proteins in mitochondrial subparticles that are sensitive to both Mersalyl and NEM, suggesting they may target some of the same proteins.
p-chloromercuribenzoate (PCMB): PCMB is another well-known organomercurial sulfhydryl reagent. Comparative studies have revealed both similarities and differences in its effects compared to Mersalyl. While both compounds can bind to the same cysteine residues on a protein, the functional consequences of this binding can vary. The considerably bulkier structure of this compound compared to PCMB can lead to different effects on protein conformation.
A study on a novel angiotensin binding site found that while PCMB could unmask this site, this compound, despite binding to the same cysteine, did not produce the same effect. This was attributed to the steric hindrance from the larger Mersalyl molecule. Interestingly, in the same study, this compound was found to be a potent inhibitor of the unmasking effect caused by PCMB.
Below is an interactive data table summarizing the comparative effects of these sulfhydryl reagents.
| Reagent | Primary Target | Known Comparative Effect with Mersalyl |
| This compound | Sulfhydryl groups of proteins | - |
| N-ethylmaleimide | Sulfhydryl groups of proteins | Affects mitochondrial potassium flux similarly. nih.gov |
| p-chloromercuribenzoate | Sulfhydryl groups of proteins | Binds to the same cysteine residues but can have different functional outcomes due to steric differences. |
Implications for the Design of Mercury-Free Biochemical Modulators
The clinical use of this compound and other organomercurial diuretics was eventually discontinued (B1498344) due to the inherent toxicity of mercury. wikipedia.org However, the knowledge gained from studying these compounds had a profound impact on the development of safer and more effective diuretics. The discontinuation of mercurial diuretics in favor of less toxic alternatives is a classic example of progress in medicinal chemistry driven by an improved understanding of structure-activity relationships and toxicity. wikipedia.org
The development of loop diuretics, a major class of modern diuretics, was influenced by the understanding of the mechanism of mercurial diuretics. wikipedia.org Both classes of drugs act on the ascending loop of Henle in the kidney to inhibit sodium reabsorption. wikipedia.org While the chemical structures are different, the fundamental principle of targeting a specific segment of the nephron to induce diuresis was a lesson learned from the study of earlier compounds like Mersalyl.
The phenoxyacetic acid moiety of some later diuretics, such as ethacrynic acid, bears a structural resemblance to parts of the Mersalyl molecule, although ethacrynic acid is not a mercurial. This suggests that the "carrier" portion of the mercurial diuretics may have provided some inspiration for the design of the organic acid-based loop diuretics. The evolution from mercurial diuretics to modern loop diuretics represents a shift towards designing drugs with a more specific and safer mechanism of action, a key goal in modern drug discovery. nih.gov
Q & A
Basic Research Questions
Q. How can researchers standardize experimental protocols for assessing the diuretic efficacy of Mersalyl acid across diverse biological systems?
- Methodological Answer : Standardization requires rigorous control of variables such as dosage, administration route, and biological models. For in vivo studies, use paired comparisons (e.g., Mersalyl vs. ethacrynic acid) to quantify diuretic variability between subjects . Replicate experiments across multiple cohorts to establish consistency. Document protocols in line with guidelines for reproducibility, including detailed descriptions of animal models, fluid intake measurements, and renal function markers. Reference established methods for mercurial diuretics, such as those in cardiovascular pharmacology literature .
Q. What methodologies are recommended for determining IC50 values of this compound in enzyme inhibition assays?
- Methodological Answer : Use dose-response curves with at least five concentrations of this compound, spanning 3–4 log units. Measure inhibition of target enzymes (e.g., sulfhydryl-containing proteins) using fluorometric or radiometric assays. Include controls like reduced glutathione (GSH) to validate specificity for sulfhydryl groups . Calculate IC50 via nonlinear regression (e.g., GraphPad Prism) and report SEM values for tissue-specific variations (e.g., brain vs. testis IC50 = −5.96 ± 0.19 vs. −5.64 ± 0.17 log molar) .
Advanced Research Questions
Q. How can inter-individual variability in this compound’s diuretic response be addressed in pharmacological studies?
- Methodological Answer : Stratify patient/subject cohorts based on biomarkers (e.g., renal function, electrolyte levels) to identify subpopulations with divergent responses. Use crossover study designs to minimize confounding factors. For example, in hypertensive patients, compare Mersalyl’s uniform diuretic action against agents like ethacrynic acid, which show higher variability . Apply mixed-effects statistical models to account for intra- and inter-subject variability.
Q. What statistical frameworks validate high-throughput screening (HTS) assays using this compound as a reference inhibitor?
- Methodological Answer : Calculate the Z-factor to assess assay robustness. For example, screen this compound at 0.1 mM and measure inhibition slopes (fluorescence rate) against vehicle controls. Use the formula:
where = standard deviation and = mean. A Z-factor >0.5 indicates suitability for HTS . Include validation data in supplementary materials with raw slope values and inhibition percentages.
Q. How can tissue-specific discrepancies in this compound’s IC50 values (e.g., brain vs. testis) be reconciled in mechanistic studies?
- Methodological Answer : Conduct comparative proteomic or transcriptomic analyses to identify tissue-specific expression of sulfhydryl-containing targets. For instance, higher IC50 in the testis may reflect differential expression of mercury-sensitive ion channels. Validate hypotheses using knockout models or competitive inhibition assays with tissue homogenates. Tabulate findings as below:
| Tissue | Log IC50 ± SEM | Proposed Target |
|---|---|---|
| Brain | −5.96 ± 0.19 | ATPase enzymes |
| Testis | −5.64 ± 0.17 | Cysteine transporters |
| Source: Adapted from |
Q. What experimental designs resolve contradictions in this compound’s purported uniform diuretic action vs. conflicting reports of context-dependent efficacy?
- Methodological Answer : Employ factorial designs to isolate variables (e.g., pH, co-administered agents) influencing Mersalyl’s activity. For example, test its diuretic effect under varying chloride concentrations, as Hg-containing diuretics often require Cl<sup>−</sup> for renal excretion. Reconcile data by meta-analysis of historical studies, highlighting methodological differences (e.g., dosing intervals, endpoint measurements) . Use systematic review frameworks (PRISMA) to ensure rigor.
Guidelines for Data Presentation
- Tables : Include raw data (e.g., inhibition slopes, IC50 values) and derived metrics (Z-factor, p-values) in primary manuscripts. Large datasets (e.g., proteomic profiles) should be supplementary .
- Reproducibility : Adhere to BJOC standards: describe synthesis/purity of this compound (CAS 492-18-2), cite commercial sources, and provide NMR/HRMS data for novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
